molecular formula C7H3Br2ClN2 B1420460 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine CAS No. 1072944-57-0

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine

Cat. No. B1420460
M. Wt: 310.37 g/mol
InChI Key: RZDRXEVTGWJNQY-UHFFFAOYSA-N
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Description

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H3Br2ClN2 . It is used in organic syntheses and as pharmaceutical intermediates .


Molecular Structure Analysis

The molecular weight of 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine is approximately 310.4 . The structure includes a fused bicyclic 5,6 heterocycle .

Scientific Research Applications

Chemical Synthesis and Cyclization

The synthesis of 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine and related compounds often involves cyclization reactions. Khlebnikov et al. (1991) studied the reaction of dihalocarbenes with 2-(benzylideneamino)pyridines, leading to the formation of various halogenated imidazo[1,2-a]pyridines through intramolecular cyclization (Khlebnikov, Kostik, & Kostikov, 1991).

Palladium-Catalyzed Alkenylation

Koubachi et al. (2008) presented a method for synthesizing 3-alkenylimidazo[1,2-a]pyridines using direct palladium-catalyzed C-H alkenylation. This study explored the scope and limitations of this method, highlighting its efficiency in synthesizing a variety of imidazo[1,2-a]pyridine derivatives, including those with a chloro substituent at the 6-position (Koubachi et al., 2008).

Synthesis of Chloroimidazo[4,5-c]pyridines

Rousseau and Robins (1965) developed a new route for synthesizing various chloroimidazo[4,5-c]pyridines, including 6-chloroimidazo[4,5-c]pyridine. This synthesis involved ring closure of Chloro-3,4-diaminopyridines, demonstrating a novel approach to accessing these compounds (Rousseau & Robins, 1965).

Nitroimidazo[1,2-a]pyridine Derivatives

Vanelle, Szabo, and Crozet (2008) explored the synthesis of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, focusing on its reactivity under SRN1 reaction conditions. This study provided insights into the relative reactivities of different types of electrophile halides in such compounds (Vanelle, Szabo, & Crozet, 2008).

Coordination Polymers and Photoluminescent Properties

Yin et al. (2021) conducted a study involving the synthesis of coordination polymers using 6-(4-carboxyphenyl)-3-(2-chloroimidazo[1,2-a]pyridin-3-yl)picolinic acid. This research highlighted the impact of solvents and ligand substituent groups on the dimensional properties of these polymers, contributing to the understanding of their photoluminescent and magnetic properties (Yin, Li, Yan, & Yong, 2021).

properties

IUPAC Name

3,8-dibromo-6-chloroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-5-1-4(10)3-12-6(9)2-11-7(5)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZDRXEVTGWJNQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674753
Record name 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine

CAS RN

1072944-57-0
Record name 3,8-Dibromo-6-chloroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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